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molecular formula C13H16O B1589678 5-Tert-butyl-2,3-dihydroinden-1-one CAS No. 4600-86-6

5-Tert-butyl-2,3-dihydroinden-1-one

Cat. No. B1589678
M. Wt: 188.26 g/mol
InChI Key: IIJPVOVAVTZFRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08536166B2

Procedure details

1-(4-tert-Butyl-phenyl)-3-chloro-propan-1-one (45.6 g, 447 mmol) was taken up in concentrated sulfuric acid (200 mL) and the resulting mixture was heated to 100° C. with stirring for 2.5 hours. TLC indicated that all of the starting material had been consumed. After cooling to room temperature, the reaction mixture was very carefully poured onto about 1 Kg of crushed ice. Then some diethyl ether was added and the mixture was stirred carefully until it had cooled to about room temperature. Ethyl acetate (1200 mL) was added and after partitioning, the layers were separated. The acidic layer was then further extracted with ethyl acetate (2×200 mL). The combined ethyl acetate layers were washed with saturated sodium bicarbonate (5×300 mL). Finally the ethyl acetate layer was dried over magnesium sulfate, filtered, concentrated and pumped to dryness to afford the title compound as a colorless oil (15.764 g).
Quantity
45.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([C:11](=[O:15])[CH2:12][CH2:13]Cl)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2]>S(=O)(=O)(O)O>[C:1]([C:5]1[CH:10]=[C:9]2[C:8](=[CH:7][CH:6]=1)[C:11](=[O:15])[CH2:12][CH2:13]2)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
45.6 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C(CCCl)=O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had been consumed
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
ADDITION
Type
ADDITION
Details
the reaction mixture was very carefully poured onto about 1 Kg of crushed ice
ADDITION
Type
ADDITION
Details
Then some diethyl ether was added
STIRRING
Type
STIRRING
Details
the mixture was stirred carefully until it
TEMPERATURE
Type
TEMPERATURE
Details
had cooled to about room temperature
ADDITION
Type
ADDITION
Details
Ethyl acetate (1200 mL) was added
CUSTOM
Type
CUSTOM
Details
after partitioning
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The acidic layer was then further extracted with ethyl acetate (2×200 mL)
WASH
Type
WASH
Details
The combined ethyl acetate layers were washed with saturated sodium bicarbonate (5×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Finally the ethyl acetate layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C2CCC(C2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15.764 g
YIELD: CALCULATEDPERCENTYIELD 18.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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